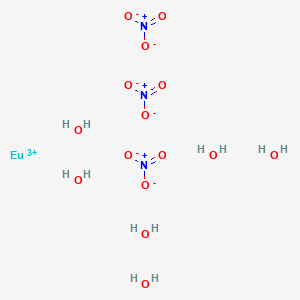

Europium Nitrate Hexahydrate

Vue d'ensemble

Description

Europium nitrate hexahydrate, Eu(NO3)3·6H2O, is a compound that consists of europium ions coordinated with nitrate ions and water molecules. The compound is known for its thermal properties, where it does not exhibit phase transitions in the range of -40 to 76°C and melts in its own water of crystallization. The thermal decomposition of europium nitrate hexahydrate is a complex step-wise process, starting with the condensation of the initial monomer into a cyclic cluster and gradually losing water and nitric acid, leading to the formation of intermediate amorphous oxynitrates and eventually transforming into europium oxide .

Synthesis Analysis

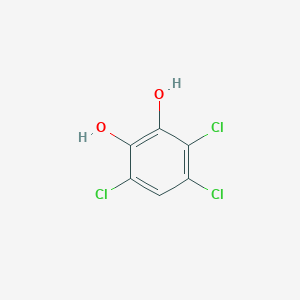

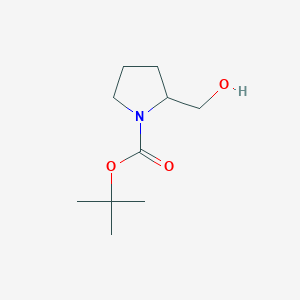

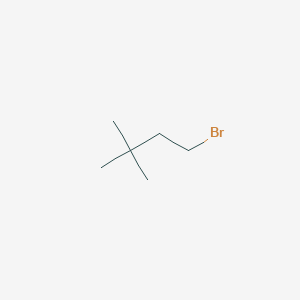

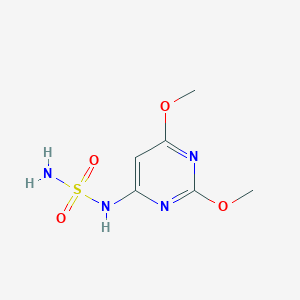

The synthesis of europium (III) complexes can be achieved by reacting europium (III) nitrate with functionalized polychlorotriphenylmethyl radicals. Two such complexes have been synthesized, one revealing a lamellar polar-apolar separated ion pair structure and the other showing a one-dimensional chain-like structure. These complexes exhibit weak inter-radical antiferromagnetic interactions below 5 K .

Molecular Structure Analysis

The molecular structure of europium nitrate complexes has been studied using spectroscopic methods. For instance, the structure of a complex with five bidentate nitrates bonded to the 10-coordinate Eu(III) ion has been found to be similar in both solid samples and in dilute solutions in anhydrous acetonitrile, as indicated by its spectroscopic properties . Additionally, the crystal and molecular structure of a 3:2 complex between europium nitrate and the A-isomer of dicyclohexyl-18-crown-6 has been determined, revealing that the Eu(III) ions are 10-coordinated with specific mean bond lengths .

Chemical Reactions Analysis

The interaction of europium (III) with nitrate ions has been extensively studied. In anhydrous acetonitrile, europium (III) nitrato complexes form quantitatively with increasing quantities of nitrate. The addition of water to these solutions does not result in the dissociation of the nitrate ions up to a certain ratio, indicating the stability of these complexes . The complex formation of europium (III) with nitrate ions has also been studied in different solvent mixtures, revealing the formation of various complexes depending on the dielectric constant of the mixture .

Physical and Chemical Properties Analysis

Europium nitrate hexahydrate's physical properties, such as its melting behavior and thermal decomposition, have been characterized. The compound's chemical properties, including its complexation behavior with nitrate and chloride ions, have been investigated using radioactive tracers and cation exchange resin, determining the stability constants of the formed complexes . Spectroscopic investigations have provided insights into the electronic absorption and emission spectra, vibrational spectra, and lifetime measurements of europium (III) nitrato complexes, which are crucial for understanding the interaction between nitrate and europium ions .

Applications De Recherche Scientifique

-

Agrochemicals

-

Specialized Steels

-

Light Emitting Nanomaterials

-

Display Applications

-

Bioimaging

-

Catalyst

-

Component of Specialized Steels

-

Synthesis of Y2O3:Eu3+ Thin-Film Phosphors

-

Preparation of Crystalline Nanophosphors

-

White Light-Emitting Diodes

-

Other Chemical Products

-

Preparation of Pharmaceuticals

-

Preparation of Agrochemicals

-

Preparation of Other Chemical Products

-

Catalyst in Chemical Reactions

-

Synthesis of Light Emitting Nanomaterials

-

Preparation of Crystalline Nanophosphors

Safety And Hazards

Orientations Futures

Europium Nitrate Hexahydrate is frequently used as a starting material for numerous syntheses of luminescent materials . It is a unique activator that gives both the broad-band and narrow-band emissions depending on its valences (+2, +3, and +4) . The high thermal stability of Europium Nitrate Hexahydrate suggests that it can be utilized in optoelectrical devices and semiconductors .

Propriétés

IUPAC Name |

europium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYYYCWKSSSCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143131 | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium Nitrate Hexahydrate | |

CAS RN |

10031-53-5 | |

| Record name | Europium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.